4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride
Overview
Description
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride, also known as CP-47,497, is a synthetic cannabinoid that binds to the cannabinoid receptors in the brain. It was first synthesized in the early 1990s for research purposes and has since been used extensively in scientific studies.
Mechanism of Action
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride binds to the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It acts as a partial agonist, meaning that it activates the receptor to a lesser extent than natural cannabinoids such as THC.
Biochemical and Physiological Effects
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase appetite, reduce pain sensation, and have anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride in lab experiments is that it is a synthetic compound, meaning that its purity can be precisely controlled. This allows researchers to study its effects more accurately and reliably. However, one limitation is that its effects may not be exactly the same as those of natural cannabinoids, which can make it difficult to extrapolate the results to humans.
Future Directions
There are many potential future directions for research on 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride and other synthetic cannabinoids. One area of interest is their potential therapeutic uses, particularly in the treatment of pain, inflammation, and mood disorders. Another area of interest is their potential as research tools for studying the cannabinoid receptors and their role in various physiological processes. As our understanding of the endocannabinoid system continues to grow, the potential uses for synthetic cannabinoids such as 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride will likely become even more diverse and exciting.
Scientific Research Applications
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride has been used extensively in scientific research to study the cannabinoid receptors in the brain and their role in various physiological processes. It has been used to investigate the effects of cannabinoids on appetite, pain sensation, and mood, as well as their potential therapeutic uses.
properties
IUPAC Name |
4-(cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)13-14-22(15-16-23-21)17-18-11-12-18;/h1-10,18H,11-17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSULKOOQBBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(OCC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.